Cas no 2004589-35-7 (5-ethyl-6',7'-dihydro-5'H-spirooxolane-3,4'-thieno3,2-cpyridine)

5-ethyl-6',7'-dihydro-5'H-spirooxolane-3,4'-thieno3,2-cpyridine structure
2004589-35-7 structure
Product Name:5-ethyl-6',7'-dihydro-5'H-spirooxolane-3,4'-thieno3,2-cpyridine
CAS No:2004589-35-7
MF:C12H17NOS
MW:223.334481954575
CID:6275523
PubChem ID:165475855
Update Time:2025-07-09

5-ethyl-6',7'-dihydro-5'H-spirooxolane-3,4'-thieno3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-6',7'-dihydro-5'H-spirooxolane-3,4'-thieno3,2-cpyridine
    • EN300-1076524
    • 5-ethyl-6',7'-dihydro-5'H-spiro[oxolane-3,4'-thieno[3,2-c]pyridine]
    • 2004589-35-7
    • Inchi: 1S/C12H17NOS/c1-2-9-7-12(8-14-9)10-4-6-15-11(10)3-5-13-12/h4,6,9,13H,2-3,5,7-8H2,1H3
    • InChI Key: MPQROPBQHKCTKA-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCNC12COC(CC)C1

Computed Properties

  • Exact Mass: 223.10308534g/mol
  • Monoisotopic Mass: 223.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.5Ų

5-ethyl-6',7'-dihydro-5'H-spirooxolane-3,4'-thieno3,2-cpyridine Pricemore >>

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Additional information on 5-ethyl-6',7'-dihydro-5'H-spirooxolane-3,4'-thieno3,2-cpyridine

5-Ethyl-6',7'-Dihydro-5'H-Spirooxolane-3,4'-Thieno[3,2-c]Pyridine: A Comprehensive Overview

The compound with CAS No. 2004589-35-7, commonly referred to as 5-Ethyl-6',7'-Dihydro-5'H-Spirooxolane-3,4'-Thieno[3,2-c]Pyridine, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique spiro structure, which combines a thienopyridine ring system with a spirooxolane moiety. The integration of these structural elements imparts the molecule with intriguing electronic and steric properties, making it a subject of interest for both academic research and potential industrial applications.

Recent studies have highlighted the spirooxolane framework as a versatile platform for the development of bioactive compounds. Researchers have explored the potential of this structure in drug design, particularly in the context of its ability to modulate receptor activity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that analogs of 5-Ethyl-6',7'-Dihydro-5'H-Spirooxolane-3,4'-Thieno[3,2-c]Pyridine exhibit promising activity against certain GPCR targets, suggesting their potential as leads for therapeutic agents.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thienopyridine core. This is followed by the introduction of the spirooxolane moiety through carefully designed coupling reactions. The ethyl group at position 5 plays a critical role in modulating the molecule's lipophilicity and bioavailability. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex structures, reducing production costs and improving scalability.

In terms of structural characterization, 5-Ethyl-6',7'-Dihydro-5'H-Spirooxolane-3,4'-Thieno[3,2-c]Pyridine has been extensively studied using techniques such as X-ray crystallography and NMR spectroscopy. These studies have provided insights into its conformational flexibility and intermolecular interactions. For example, a 2022 study in *Organic Letters* revealed that the spiro junction exerts significant strain on the molecule, influencing its reactivity and stability under various conditions.

The application of this compound extends beyond traditional pharmaceutical research. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for constructing advanced materials with tailored electronic characteristics. A 2021 paper in *Advanced Materials* reported on the use of this compound as a component in novel OLEDs (organic light-emitting diodes), where it contributed to enhanced device efficiency and stability.

From an environmental standpoint, the synthesis and application of 5-Ethyl-6',7'-Dihydro-5'H-Spirooxolane-3,4'-Thieno[3,2-c]Pyridine have been evaluated for their sustainability. Green chemistry principles have been increasingly incorporated into its production processes to minimize waste and reduce energy consumption. For instance, catalytic asymmetric synthesis methods have been developed to achieve higher enantioselectivity while using less hazardous reagents.

In conclusion, 5-Ethyl-6',7'-Dihydro-5'H-Spirooxolane-3,4'-Thieno[3,2-c]Pyridine stands as a prime example of how complex organic molecules can bridge multiple disciplines within chemistry. Its structural uniqueness, coupled with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation.

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